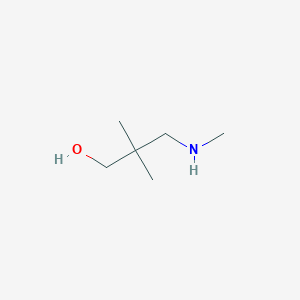

2,2-Dimethyl-3-(methylamino)propan-1-ol

描述

The exact mass of the compound 2,2-Dimethyl-3-(methylamino)propan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Dimethyl-3-(methylamino)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-3-(methylamino)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,2-dimethyl-3-(methylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,5-8)4-7-3/h7-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCHIQJONBEULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560100 | |

| Record name | 2,2-Dimethyl-3-(methylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16047-86-2 | |

| Record name | 2,2-Dimethyl-3-(methylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-3-(methylamino)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

synthesis of 2,2-Dimethyl-3-(methylamino)propan-1-ol

Technical Whitepaper: Strategic Synthesis of 2,2-Dimethyl-3-(methylamino)propan-1-ol

Executive Summary

The target molecule, 2,2-Dimethyl-3-(methylamino)propan-1-ol , represents a specialized class of neopentyl-structured amino alcohols. Its gem-dimethyl substitution at the

However, this same steric bulk presents a specific synthetic challenge known as the "Neopentyl Effect," which renders standard nucleophilic substitution pathways kinetically incompetent. This guide delineates the two most robust synthetic pathways: Reductive Amination (Industrial/Scalable) and Amide Reduction (Laboratory/Precision), while explicitly disqualifying the alkylation route to prevent experimental failure.

Retrosynthetic Analysis & Strategy

To design a successful synthesis, we must disconnect the molecule at bonds formed by high-velocity reactions that are insensitive to steric hindrance at the

Key Disconnections:

-

C–N Bond Formation (Reductive Amination): Disconnecting the amine leads to Hydroxypivalaldehyde (3-hydroxy-2,2-dimethylpropanal). This utilizes the high reactivity of the carbonyl group, bypassing the steric bulk of the neopentyl skeleton.

-

C–O/C–N Reduction (Amide/Ester Reduction): Disconnecting at the oxidation state level leads to 3-(methylamino)-2,2-dimethylpropanoic acid derivatives.

Visualization: Retrosynthetic Logic Tree

Figure 1: Retrosynthetic tree illustrating the two primary viable pathways (Green/Yellow) and the raw material origins.[1][2]

Route A: The Industrial Standard (Reductive Amination)

This is the preferred route for scalability (>10g to kg scale). It relies on Hydroxypivalaldehyde , a commodity chemical produced via the aldol condensation of isobutyraldehyde and formaldehyde.

Expertise Note: Commercial Hydroxypivalaldehyde often exists as a cyclic hemiacetal dimer. For optimal reactivity, it should be depolymerized in situ or used in a solvent system that favors the open aldehyde form (e.g., methanol with trace acid or heat).

Reaction Scheme

Detailed Protocol (Laboratory Scale)

-

Reagents:

-

Hydroxypivalaldehyde (1.0 eq)

-

Methylamine (2.0 M in THF or MeOH, 1.2 eq)

-

Reductant: Sodium Borohydride (

) (1.5 eq) or Sodium Cyanoborohydride ( -

Solvent: Methanol (anhydrous).

-

-

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask under

, dissolve Hydroxypivalaldehyde in Methanol. Add molecular sieves (3Å) to scavenge water (critical for driving equilibrium). -

Addition: Add Methylamine solution dropwise at 0°C. Allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitoring: Check for the disappearance of the aldehyde peak via TLC or NMR.

-

Reduction: Cool the reaction mixture back to 0°C. Add

portion-wise (exothermic evolution of -

Quench: Stir for 12 hours. Quench carefully with 1M HCl to destroy excess hydride and protonate the amine.

-

Workup: Basify to pH >12 with NaOH. The product is an amino alcohol and will be water-soluble; use continuous extraction with Chloroform or DCM.

-

Mechanistic Pathway

Figure 2: Step-wise mechanism. The dehydration step (Hemiaminal to Iminium) is the rate-determining step in non-acidic conditions.

Route B: The Precision Approach (Amide Reduction)

For applications requiring high purity or isotopic labeling, reducing the corresponding amide or protected amino acid is superior. This route avoids the potential over-alkylation (dimethylation) byproducts seen in Route A.

Protocol

-

Precursor Synthesis: React 3-chloro-2,2-dimethylpropanoic acid with methylamine (high pressure required) or protect 3-amino-2,2-dimethylpropanoic acid with a Boc group and then methylate.

-

Reduction:

-

Dissolve the amide (e.g., N,2,2-trimethyl-3-hydroxypropanamide) in dry THF.

-

Add Lithium Aluminum Hydride (

) (2.5 eq) at 0°C under Argon. -

Reflux for 6–12 hours. The gem-dimethyl group hinders the carbonyl slightly, requiring vigorous conditions.

-

Fieser Workup: Quench sequentially with water, 15% NaOH, and water. Filter the granular precipitate.

-

The "Neopentyl Trap": Why SN2 Fails

CRITICAL WARNING: Do NOT attempt the direct alkylation of 3-halo-2,2-dimethylpropanol with methylamine.

-

The Reaction:

. -

The Science: This is a classic example of the Neopentyl Effect . Although the halide is primary, the adjacent quaternary carbon creates immense steric occlusion. The nucleophile (methylamine) cannot access the

antibonding orbital required for the backside attack ( -

Outcome: Reaction rates are

to

Data Summary & Comparison

| Feature | Route A: Reductive Amination | Route B: Amide Reduction | Route C: Alkylation ( |

| Precursor Cost | Low (Hydroxypivalaldehyde) | Medium (Amino Acid/Ester) | Low (Halo-alcohol) |

| Scalability | High (kg) | Medium (g) | Impossible |

| Atom Economy | Excellent | Good | Poor |

| Impurity Profile | Potential dimethylamine | Clean | Unreacted SM |

| Key Risk | Over-alkylation | Zero Yield |

Characterization & Properties

-

Appearance: Colorless, viscous liquid (hygroscopic).

-

Boiling Point (Est.): 175°C – 185°C (Atmospheric). Note: The dimethyl analog boils at ~160°C; the monomethyl has higher H-bonding capability.

-

1H NMR (Diagnostic):

- ppm (s, 6H, gem-dimethyl).

- ppm (s, 3H, N-Methyl).

-

ppm (s, 2H,

-

ppm (s, 2H,

References

-

Master Organic Chemistry. (2011). The Neopentyl Group and Steric Hindrance in SN2 Reactions.[3][4][5] Retrieved from [Link]

-

Werle, P., et al. (1979). Process for the Preparation of 1,3-Diamino-2,2-dimethylpropane.[1][2] U.S. Patent 4,158,017. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

-

Organic Chemistry Portal. (n.d.). Reductive Amination: Synthesis of Amines.[6][7][8] Retrieved from [Link]

Sources

- 1. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]

- 2. US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-Dimethyl-3-(methylamino)propan-1-ol: Navigating a Sparsely Documented Chemical Entity

A Note to the Researcher: The compound specified, 2,2-Dimethyl-3-(methylamino)propan-1-ol with CAS number 16047-86-2, presents a significant challenge for documentation and in-depth analysis. Extensive searches have revealed that the provided CAS number does not correspond to this specific chemical structure in major chemical databases. Furthermore, public domain literature and safety data for this exact secondary amine are exceptionally scarce.

This guide, therefore, takes a deductive and comparative approach. It will address the specified molecule by examining closely related, well-documented analogs. By understanding the properties, synthesis, and applications of these analogs, researchers can infer potential characteristics and handling considerations for the target compound. The primary analogs referenced will be 3-Dimethylamino-2,2-dimethyl-1-propanol (the tertiary amine counterpart, CAS: 19059-68-8) and 3-(Methylamino)-1-propanol (lacking the gem-dimethyl group, CAS: 42055-15-2).

Molecular Identity and Physicochemical Properties

2,2-Dimethyl-3-(methylamino)propan-1-ol is a primary alcohol and a secondary amine. The structure features a neopentyl-like backbone, which imparts steric hindrance, and a polar amino alcohol functionality, suggesting potential utility as a building block in organic synthesis.

Table 1: Comparison of Physicochemical Properties of Analogous Compounds

| Property | 2,2-Dimethyl-3-(methylamino)propan-1-ol (Predicted) | 3-Dimethylamino-2,2-dimethyl-1-propanol | 3-(Methylamino)-1-propanol |

| CAS Number | 16047-86-2 (Unverified) | 19059-68-8 | 42055-15-2 |

| Molecular Formula | C₇H₁₇NO | C₇H₁₇NO | C₄H₁₁NO |

| Molecular Weight | 131.22 g/mol | 131.22 g/mol | 89.14 g/mol |

| Appearance | Likely a liquid | Colorless to Almost colorless clear liquid | Liquid |

| Boiling Point | Not available | 69 °C / 15 mmHg | Not available |

| Density | Not available | 0.86 g/mL (20 °C) | 0.917 g/mL (25 °C) |

| Flash Point | Not available | 55 °C | 82.2 °C (closed cup) |

Synthesis and Reaction Pathways

A plausible synthetic route to 2,2-Dimethyl-3-(methylamino)propan-1-ol would likely involve chemistry analogous to that used for similar amino alcohols. A common approach is the reductive amination of a suitable aldehyde or the reaction of an epoxide with an amine.

Hypothetical Synthesis Workflow

A potential pathway could start from 2,2-dimethyl-3-hydroxypropanal.

Caption: Hypothetical reductive amination pathway for the synthesis of the target compound.

Step-by-Step Protocol (Hypothetical)

-

Schiff Base Formation: Dissolve 2,2-dimethyl-3-hydroxypropanal in a suitable solvent such as methanol. Add an equimolar amount of methylamine. The reaction is typically stirred at room temperature to form the corresponding imine (Schiff base).

-

Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent like sodium borohydride is added portion-wise. The choice of a mild reducing agent is crucial to avoid the reduction of other functional groups.

-

Work-up and Purification: After the reaction is complete, it is quenched with water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated. Purification is typically achieved through distillation or column chromatography.

Potential Applications in Research and Development

Based on the applications of its analogs, 2,2-Dimethyl-3-(methylamino)propan-1-ol could be a valuable intermediate in several areas:

-

Pharmaceutical Synthesis: Amino alcohols are key building blocks for a wide range of active pharmaceutical ingredients (APIs). For instance, related structures are intermediates in the synthesis of drugs like duloxetine.[1] The unique steric hindrance provided by the gem-dimethyl group could be leveraged to create novel therapeutic agents.

-

Agrochemicals: The tertiary amine analog, 3-Dimethylamino-2,2-dimethyl-1-propanol, is used in the formulation of pesticides and herbicides.[2] The secondary amine functionality of the target compound could offer different reactivity and properties for similar applications.

-

Organic Synthesis and Catalysis: It can serve as a reagent or catalyst in various chemical reactions.[2] The presence of both a hydroxyl and a secondary amine group allows for its use as a ligand in catalysis or as a precursor for chiral auxiliaries.

Safety and Handling

Due to the lack of specific safety data for 2,2-Dimethyl-3-(methylamino)propan-1-ol, it is imperative to handle this compound with extreme caution, assuming it possesses hazards similar to or greater than its analogs.

Table 2: GHS Hazard Statements for Analogous Compounds

| Compound | Hazard Statements |

| 3-Dimethylamino-2,2-dimethyl-1-propanol [3] | H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage. |

| 3-(Methylamino)-1-propanol [4] | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. |

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Handling: Avoid contact with skin and eyes.[4] Do not breathe vapors or mists.[5] Keep away from heat, sparks, and open flames.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[4]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[4] In all cases of exposure, seek immediate medical attention.[5]

-

Analytical Characterization

For a novel or sparsely documented compound, rigorous analytical characterization is essential to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the chemical structure. The proton NMR spectrum should show characteristic signals for the methyl groups on the nitrogen and the gem-dimethyl groups, as well as the methylene protons and the hydroxyl and amine protons.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H and N-H stretching of the alcohol and secondary amine groups, respectively, as well as C-H and C-N stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further confirming the structure.

Conclusion

References

-

MySkinRecipes. 3-Dimethylamino-2,2-dimethyl-1-propanol. [Link]

-

Wikipedia. Dimethylaminoisopropanol. [Link]

-

Wikipedia. Pseudoephedrine. [Link]

-

ResearchGate. 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. [Link]

- Google Patents. Process of preparing n, n-dimethylamino alcohols.

-

ACS Omega. Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. [Link]

-

PubChem. 3-(Dimethylamino)-1-propanol. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 2,2-Dimethyl-1-propanol. [Link]

-

PrepChem.com. Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. [Link]

-

Carl ROTH. Safety Data Sheet: 2-Methyl-1-propanol. [Link]

- Google Patents. Process for preparing optically active 3-(methylamino)-1-(2-thienyl)

Sources

- 1. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]

- 2. 3-Dimethylamino-2,2-dimethyl-1-propanol [myskinrecipes.com]

- 3. 3-Dimethylamino-2,2-dimethyl-1-propanol | 19059-68-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

A Comprehensive Guide to the Structure Elucidation of 2,2-Dimethyl-3-(methylamino)propan-1-ol

Foundational Analysis: The Hypothesis and Initial Data

The target molecule, 2,2-Dimethyl-3-(methylamino)propan-1-ol, has the proposed structure shown below. Our objective is to confirm this structure and all its connectivities.

Molecular Formula: C₆H₁₅NO Molecular Weight: 117.19 g/mol

Our analytical strategy will begin with techniques that provide broad functional group information and confirm the molecular weight, followed by detailed NMR analyses to map the carbon and proton framework.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation Insights

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining initial structural clues through fragmentation patterns.[1]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

-

Instrumentation: The sample is introduced into an ESI-TOF mass spectrometer. The ESI source generates gas-phase ions with minimal fragmentation, ideal for observing the molecular ion.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode. The high-resolution TOF analyzer provides accurate mass measurements.

-

Tandem MS (MS/MS): To probe fragmentation, the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.

Expected Data and Interpretation

The initial ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 118.15. High-resolution analysis will confirm the elemental composition.

The MS/MS spectrum will provide key structural information. Amino alcohols typically undergo α-cleavage and dehydration.[2][3][4]

-

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom is a common fragmentation pathway for amines and alcohols.[2] For our target molecule, two primary α-cleavage pathways are anticipated:

-

Cleavage between C2 and C3, leading to the loss of a neutral fragment and the formation of a resonance-stabilized iminium ion at m/z 44.05.

-

Cleavage between C1 and C2, resulting in the formation of a fragment at m/z 86.12.

-

-

Dehydration: The loss of a water molecule from the protonated molecular ion is a characteristic fragmentation for alcohols, which would result in a peak at m/z 100.13.[3][4]

The logical flow of the mass spectrometry analysis is depicted in the following diagram:

Caption: Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

A small drop of the neat liquid sample is placed on the ATR crystal.

-

The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

The background spectrum of the clean ATR crystal is subtracted.

Expected Data and Interpretation

The IR spectrum will provide clear evidence for the alcohol and secondary amine functional groups.[5][6]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3350-3310 (sharp) | N-H stretch | Secondary Amine |

| 2960-2850 | C-H stretch | Alkane |

| 1470-1450 | C-H bend | Alkane |

| 1250-1020 | C-N stretch | Aliphatic Amine |

| 1150-1050 | C-O stretch | Alcohol |

The presence of both a broad O-H stretch and a sharper N-H stretch in the same region is a strong indicator of an amino alcohol.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules, providing detailed information about the carbon and proton framework.[8][9] A combination of 1D and 2D NMR experiments will be employed for an unambiguous assignment of all atoms.[10]

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

-

Data Acquisition: The following spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher):

-

¹H NMR

-

¹³C NMR

-

DEPT-135

-

COSY (Correlation Spectroscopy)

-

HSQC (Heteronuclear Single Quantum Coherence)

-

HMBC (Heteronuclear Multiple Bond Correlation)

-

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum provides information on the number of different proton environments, their integration (relative number of protons), and their coupling (neighboring protons).

Expected ¹H NMR Data (Predicted)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hₐ | ~3.4 | s | 2H | -CH₂-OH |

| Hₑ | ~2.5 | s | 2H | -CH₂-N |

| Hf | ~2.4 | s | 3H | N-CH₃ |

| Hₐ | ~0.9 | s | 6H | C-(CH₃)₂ |

| -OH, -NH | variable | br s | 2H | -OH, -NH |

-

Rationale for Predictions: The chemical shifts are estimated based on standard values for protons adjacent to electronegative atoms (O and N).[11] The singlets for Hₐ and Hₑ are due to the absence of adjacent protons, a consequence of the quaternary carbon.

¹³C NMR and DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups.[12][13][14]

Expected ¹³C NMR and DEPT-135 Data (Predicted)

| Label | ¹³C Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| C₁ | ~70 | Positive (CH₂) | -CH₂-OH |

| C₂ | ~36 | No Signal | Quaternary C |

| C₃ | ~58 | Positive (CH₂) | -CH₂-N |

| C₄ | ~24 | Positive (CH₃) | C-(CH₃)₂ |

| C₅ | ~35 | Positive (CH₃) | N-CH₃ |

-

Rationale for Predictions: Chemical shifts are estimated from typical values for carbons in alcohols and amines.[15] The DEPT-135 spectrum is crucial for confirming the CH₂, CH₃, and quaternary carbon assignments.[16]

2D NMR: Assembling the Pieces

2D NMR experiments are essential for unambiguously connecting the different parts of the molecule.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[17][18] In this molecule, no H-H couplings are expected across the main chain due to the quaternary carbon, so the COSY spectrum will be relatively simple, primarily showing correlations within any potential long-range couplings if observable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[19][20] This is a powerful tool for confirming the assignments made in the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall connectivity. It shows correlations between protons and carbons that are 2 or 3 bonds away.[19][21][22]

The logical flow for NMR-based structure elucidation is as follows:

Caption: Logical workflow for NMR experiments.

Expected HMBC Correlations:

| Proton | Correlates to Carbon(s) |

| Hₐ (-CH₂-OH) | C₂, C₃ |

| Hₑ (-CH₂-N) | C₂, C₁, C₅ |

| Hf (N-CH₃) | C₃ |

| Hₐ (C-(CH₃)₂) | C₁, C₂, C₃ |

These HMBC correlations would provide definitive proof of the connectivity around the quaternary carbon, linking the hydroxymethyl group, the two methyl groups, and the methylaminomethyl group to the central C2 carbon.

Conclusion: A Self-Validating Structural Assignment

By systematically integrating the data from mass spectrometry, IR spectroscopy, and a suite of 1D and 2D NMR experiments, a complete and unambiguous structure elucidation of 2,2-Dimethyl-3-(methylamino)propan-1-ol can be achieved. Each technique provides a layer of evidence that is cross-validated by the others, resulting in a highly trustworthy and authoritative structural assignment. The mass spectrum confirms the molecular formula, the IR spectrum identifies the key functional groups, and the comprehensive NMR analysis provides the definitive atomic connectivity map. This multi-technique approach represents a robust and reliable methodology for the structural characterization of novel small molecules in a research and development setting.

References

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Slideshare. Structural elucidation by NMR(1HNMR). [Link]

-

Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Fiveable. DEPT 13C NMR Spectroscopy. [Link]

-

Williamson, R. T., et al. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1896-1902. [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. [Link]

-

University of Regensburg. Chemical shifts. [Link]

-

Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]

-

eGyanKosh. UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. [Link]

-

JEOL. (2021, July 15). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

-

NMRsolution. (2021, February 17). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. [Link]

-

Elsevier. Practical NMR Spectroscopy Laboratory Guide: Using Bruker Spectrometers. [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

-

ResearchGate. (2014). Absolute configuration of amino alcohols by H-1-NMR. [Link]

-

quimicafundamental. Spectrometric Identification of Organic Compounds. [Link]

-

PubMed. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. [Link]

-

Columbia University. HSQC and HMBC. [Link]

-

YouTube. (2018, August 14). spectroscopy infrared alcohols and amines. [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

PubMed. (1995). The 13C Chemical Shifts of Amino Acids in Aqueous Solution Containing Organic Solvents: Application to the Secondary Structure Characterization of Peptides in Aqueous Trifluoroethanol Solution. [Link]

-

Michigan State University. Basic Practical NMR Concepts. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

-

upatras eclass. (2011, July 4). Silverstein - Spectrometric Identification of Organic Compounds 7th ed.pdf. [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Wiley. Spectrometric Identification of Organic Compounds, 8th Edition. [Link]

-

American Chemical Society. (2010, September 15). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

University of Calgary. IR: amines. [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

-

YouTube. (2023, June 9). DEPT Carbon NMR Spectroscopy. [Link]

-

Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

Sources

- 1. eclass.upatras.gr [eclass.upatras.gr]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jove.com [jove.com]

- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. azolifesciences.com [azolifesciences.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. emerypharma.com [emerypharma.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fiveable.me [fiveable.me]

- 13. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. chem.libretexts.org [chem.libretexts.org]

Unlocking the Potential of 2,2-Dimethyl-3-(methylamino)propan-1-ol: A Technical Guide for Medicinal Chemistry

Introduction: The Strategic Value of a Simple Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and diverse biological potential is perpetual. This guide delves into the untapped potential of 2,2-Dimethyl-3-(methylamino)propan-1-ol, a seemingly simple amino alcohol with intrinsic structural features that commend it for exploration in drug discovery programs. Its unique combination of a conformationally-restricting gem-dimethyl group and a secondary amine offers a compelling starting point for the generation of new chemical entities. This document will serve as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive analysis of its strategic value, synthetic routes, and a roadmap for its exploration in medicinal chemistry.

Core Structural Features and Physicochemical Profile

The medicinal chemistry potential of 2,2-Dimethyl-3-(methylamino)propan-1-ol is rooted in its distinct structural motifs: the 1,3-amino alcohol, the gem-dimethyl group, and the N-methyl substituent.

The 1,3-Amino Alcohol Moiety: This functional group arrangement is a well-established pharmacophore in a multitude of biologically active compounds. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor/basic center (amino group) allows for diverse interactions with biological targets.

The Gem-Dimethyl Group: The presence of a quaternary carbon adjacent to the amino group introduces significant conformational constraint. This "Thorpe-Ingold effect" can pre-organize the molecule into a more favorable binding conformation, potentially leading to enhanced potency and selectivity for its target. Furthermore, this bulky group can shield adjacent functionalities from metabolic enzymes, thereby improving the metabolic stability of drug candidates.

The N-Methyl Group: N-methylation of amines is a common strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties.[1][2] It can enhance metabolic stability, improve cell permeability, and fine-tune the basicity (pKa) of the amino group, which is critical for target engagement and off-target effects.[3][4]

A summary of the predicted physicochemical properties of 2,2-Dimethyl-3-(methylamino)propan-1-ol is presented in the table below. These properties suggest good "drug-likeness" according to Lipinski's Rule of Five, indicating a favorable starting point for oral bioavailability.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 117.19 g/mol | Well within the range for good oral bioavailability (<500 g/mol ). |

| LogP | 0.5 - 1.0 | Indicates a balance between aqueous solubility and lipid membrane permeability. |

| Hydrogen Bond Donors | 1 | Contributes to target binding and solubility. |

| Hydrogen Bond Acceptors | 2 | Contributes to target binding and solubility. |

| pKa (amine) | 9.5 - 10.5 | The basicity of the amine is crucial for its interaction with biological targets and for its absorption and distribution. |

Potential Therapeutic Applications: A Hypothesis-Driven Approach

While direct biological data for 2,2-Dimethyl-3-(methylamino)propan-1-ol is scarce, its structural features allow for the formulation of several compelling hypotheses for its potential therapeutic applications.

G-Protein Coupled Receptors (GPCRs): A Prime Target Class

The amino alcohol scaffold is a cornerstone of many GPCR ligands.[5][6] The ability to present key interaction motifs in a defined spatial orientation makes these scaffolds ideal for targeting the orthosteric and allosteric binding sites of this large and therapeutically important family of receptors.

A particularly promising avenue of investigation is the development of modulators of adrenergic receptors. The aryloxypropanolamine scaffold is the hallmark of beta-blockers.[7][8] While 2,2-Dimethyl-3-(methylamino)propan-1-ol lacks the aromatic ether, it can be envisioned as a conformationally restricted, aliphatic core that can be elaborated to interact with these receptors. The gem-dimethyl group can mimic the conformational constraints often sought in more complex cyclic systems.[9][10]

Synthetic Strategy and Library Development

The synthetic accessibility of a scaffold is paramount for its utility in a medicinal chemistry program. 2,2-Dimethyl-3-(methylamino)propan-1-ol can be synthesized through a straightforward and scalable route, making it an attractive starting point for library generation.

Proposed Synthetic Route

A plausible and efficient synthesis commences with the Mannich reaction of isobutyraldehyde, dimethylamine, and formaldehyde to yield 3-dimethylamino-2,2-dimethylpropanal.[2] This aldehyde can then be reduced to the corresponding alcohol, 3-dimethylamino-2,2-dimethylpropan-1-ol. Subsequent selective N-demethylation or a more direct route involving reductive amination of a suitable precursor would yield the target molecule.

A more direct and versatile approach would be the reductive amination of 2,2-dimethyl-3-hydroxypropanal with methylamine.[11][12][13][14] This method allows for the facile introduction of various amine substituents, enabling the rapid generation of a diverse chemical library.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic routes to 2,2-Dimethyl-3-(methylamino)propan-1-ol.

Experimental Protocols

Protocol 1: In Silico ADME/Tox Profiling

Before embarking on synthesis, an in silico evaluation of the core scaffold and its proposed derivatives is a critical, resource-sparing step.

Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of a virtual library based on the 2,2-Dimethyl-3-(methylamino)propan-1-ol scaffold.

Methodology:

-

Library Generation: Create a virtual library of compounds by enumerating substituents on the amino and hydroxyl groups of the core scaffold.

-

Descriptor Calculation: For each molecule in the library, calculate a range of physicochemical descriptors (e.g., molecular weight, LogP, polar surface area, number of rotatable bonds).

-

ADME/Tox Prediction: Utilize validated computational models and web-based platforms (e.g., SwissADME, pkCSM) to predict key ADME/Tox parameters, including:

-

Aqueous solubility

-

Intestinal absorption

-

Blood-brain barrier penetration

-

Cytochrome P450 inhibition

-

Hepatotoxicity

-

AMES mutagenicity

-

-

Data Analysis: Analyze the predicted data to identify derivatives with the most promising drug-like properties and to flag potential liabilities for the scaffold.

Protocol 2: High-Throughput Screening (HTS) for GPCR Activity

A primary screen against a panel of GPCRs is an efficient way to identify initial hits.

Objective: To identify GPCRs that are modulated by 2,2-Dimethyl-3-(methylamino)propan-1-ol and its derivatives.

Methodology:

-

Compound Library: Synthesize a focused library of derivatives based on the in silico profiling and synthetic accessibility.

-

Assay Format: Employ a commercially available GPCR screening platform that utilizes cell-based assays to measure receptor activation or inhibition. Common readouts include changes in intracellular calcium levels or cyclic AMP (cAMP) production.

-

Primary Screen: Screen the compound library at a single high concentration (e.g., 10 µM) against a broad panel of GPCRs.

-

Hit Identification: Identify compounds that exhibit a significant and reproducible effect on a particular GPCR.

-

Hit Confirmation and Dose-Response: Confirm the activity of the initial hits through re-testing and perform dose-response experiments to determine the potency (EC50 or IC50) of the active compounds.

Workflow for GPCR Screening

Caption: A typical workflow for high-throughput screening of a compound library against GPCR targets.

Conclusion: A Scaffold of Untapped Promise

2,2-Dimethyl-3-(methylamino)propan-1-ol represents a compelling, yet underexplored, scaffold for medicinal chemistry. Its inherent structural features, including a conformationally-restricting gem-dimethyl group and a readily modifiable amino alcohol motif, provide a solid foundation for the design of novel therapeutics. The straightforward synthetic accessibility further enhances its appeal for the rapid generation of diverse chemical libraries. This guide has outlined a clear, hypothesis-driven approach to unlocking the potential of this scaffold, with a particular focus on GPCRs as a primary target class. Through a systematic process of in silico profiling, focused library synthesis, and high-throughput screening, researchers can efficiently probe the biological activity of derivatives of 2,2-Dimethyl-3-(methylamino)propan-1-ol and potentially uncover new classes of therapeutic agents.

References

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

-

3-(Dimethylamino)-1-propanol | C5H13NO | CID 76646. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

-

Dimethylaminoisopropanol. (n.d.). Wikipedia. Retrieved February 8, 2026, from [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 8, 2026, from [Link]

-

Orphan peptide and G protein‐coupled receptor signalling in alcohol use disorder. (n.d.). PubMed Central. Retrieved February 8, 2026, from [Link]

-

Stereoselective Synthesis of Conformationally Restricted γ- and β-Amino Alcohols as GluN2B Subtype-Selective NMDA Receptor Antagonists | Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved February 8, 2026, from [Link]

- Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. (n.d.). Google Patents.

-

SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. (n.d.). Pharmaguideline. Retrieved February 8, 2026, from [Link]

-

Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. (n.d.). PrepChem.com. Retrieved February 8, 2026, from [Link]

-

New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 8, 2026, from [Link]

-

Stereoselective Synthesis of Conformationally Restricted γ- and β-Amino Alcohols as GluN2B Subtype-Selective NMDA Receptor Antagonists. (2015, December 30). PubMed. Retrieved February 8, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]

-

Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025, October 17). ResearchGate. Retrieved February 8, 2026, from [Link]

-

3-(Ethyl(methyl)amino)propan-1-ol. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

-

N-Methyl Amino Acids Archives. (n.d.). Aapptec Peptides. Retrieved February 8, 2026, from [Link]

-

Expertise of the month: Empowering the art of chemistry. (2022, September 27). SpiroChem. Retrieved February 8, 2026, from [Link]

-

D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

-

α- and β-Adrenergic Receptors. (n.d.). NCBI Bookshelf. Retrieved February 8, 2026, from [Link]

-

Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025, October 19). ResearchGate. Retrieved February 8, 2026, from [Link]

-

SAR and Synthesis of adrenergic blockers. (n.d.). Slideshare. Retrieved February 8, 2026, from [Link]

-

Amino Alcohols as Potential Antibiotic and Antifungal Leads. (2022, March 22). MDPI. Retrieved February 8, 2026, from [Link]

-

Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. (n.d.). PrepChem.com. Retrieved February 8, 2026, from [Link]

-

Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. (n.d.). Ingenta Connect. Retrieved February 8, 2026, from [Link]

-

Orphan peptide and G protein-coupled receptor signalling in alcohol use disorder. (2023, December 11). PubMed. Retrieved February 8, 2026, from [Link]

-

β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]

-

Synthesis of conformationally constrained amino acid and peptide derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 8, 2026, from [Link]

-

Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. (2024, January 20). ACS Publications. Retrieved February 8, 2026, from [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023, February 17). MDPI. Retrieved February 8, 2026, from [Link]

-

N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (n.d.). PubMed Central. Retrieved February 8, 2026, from [Link]

Sources

- 1. CN110981738A - Synthesis method of 2-aminopropanol - Google Patents [patents.google.com]

- 2. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]

- 3. Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [New methods of synthesizing 3-aminopropanol-1 derivatives. I. Synthesis of 2-methyl-3-aminopropanol-1 and 2-methyl-3-dimethylaminopropanol-1] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Orphan peptide and G protein‐coupled receptor signalling in alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orphan peptide and G protein-coupled receptor signalling in alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]

- 8. SAR and Synthesis of adrenergic blockers | PPTX [slideshare.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stereoselective Synthesis of Conformationally Restricted γ- and β-Amino Alcohols as GluN2B Subtype-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2-Dimethyl-3-(methylamino)propan-1-ol and its Analogs as Versatile Building Blocks in Modern Organic Synthesis

This guide provides an in-depth exploration of 2,2-dimethyl-3-(methylamino)propan-1-ol, a structurally unique amino alcohol. We will delve into its synthesis, inherent reactivity, and strategic applications, particularly within the domains of pharmaceutical and materials science. By examining this molecule and its close analogs, we aim to equip researchers, chemists, and drug development professionals with the technical insights required to leverage this scaffold in complex molecular design.

Introduction: The Strategic Value of the 2,2-Dimethyl-1,3-Amino Alcohol Scaffold

At the heart of modern synthetic strategy is the use of building blocks that offer a combination of robust functionality and precise stereochemical or conformational control. 2,2-Dimethyl-3-(methylamino)propan-1-ol belongs to a class of β-amino alcohols that are pivotal in this regard. Its structure is deceptively simple, yet it combines three key features that render it a powerful synthetic tool:

-

Bifunctionality: The presence of both a primary alcohol and a secondary amine allows for orthogonal chemical modifications and serves as a handle for constructing a wide array of derivatives, from esters and ethers to amides and more complex heterocyclic systems.

-

A Neopentyl-like Core: The gem-dimethyl group at the C2 position introduces significant steric hindrance. This is not a liability but a strategic asset. This structural feature restricts bond rotation, influences the conformational preference of the molecule, and can sterically shield adjacent functional groups, thereby directing the regioselectivity of subsequent reactions. This inherent conformational rigidity is highly sought after in drug design to optimize ligand-receptor binding.

-

Chirality Potential: While the parent molecule is achiral, substitution at C1 or C3 can introduce chirality, making this scaffold a valuable precursor for the asymmetric synthesis of enantiomerically pure compounds, which is a cornerstone of modern pharmaceutical development.[1]

This guide will dissect the synthesis and utility of this scaffold, providing both the theoretical underpinnings and practical, field-proven protocols to empower its application in the laboratory.

Physicochemical and Safety Profile

Precise experimental data for 2,2-dimethyl-3-(methylamino)propan-1-ol is not widely published. However, we can extrapolate its properties and handling requirements from its close and commercially available analog, 3-Dimethylamino-2,2-dimethyl-1-propanol (CAS 19059-68-8) . The substitution of a methyl for a hydrogen on the nitrogen atom is expected to have only a minor impact on its physical properties and safety profile.

Physical Properties (Data for Analog)

| Property | Value (for 3-Dimethylamino-2,2-dimethyl-1-propanol) | Reference |

| Molecular Formula | C7H17NO | [2] |

| Molecular Weight | 131.22 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Purity | >97.0% (GC) | [2] |

| Boiling Point | Not specified | |

| Flash Point | Flammable liquid and vapor | [2] |

GHS Hazard and Safety Information

Safe handling of chemical reagents is paramount. Based on data for analogous structures, this class of compounds should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).[2][3]

-

Pictograms:

-

GHS02 (Flame)

-

GHS05 (Corrosion)

-

-

Signal Word: Danger

-

Hazard Statements:

-

Precautionary Statements (Selected):

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P405: Store locked up.[3]

-

Synthesis of the 2,2-Dimethyl-3-(methylamino)propan-1-ol Scaffold

The synthesis of this building block can be approached from several common starting materials. A logical and scalable pathway commences from the readily available 2,2-dimethyl-3-hydroxypropanoic acid. The strategy involves the amidation of the carboxylic acid followed by the reduction of both the amide and the ester (if protected) to yield the target amino alcohol.

Caption: Proposed synthetic route to the target molecule.

Experimental Protocol: Synthesis via Amide Reduction

This protocol is a representative, multi-step synthesis that demonstrates a robust method for accessing the title compound.

Step 1: Esterification of 2,2-Dimethyl-3-hydroxypropanoic acid

-

Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-dimethyl-3-hydroxypropanoic acid (50.0 g, 0.423 mol).

-

Reagent Addition: Add methanol (250 mL) followed by the slow, dropwise addition of thionyl chloride (5.5 mL, 0.085 mol) at 0 °C (ice bath).

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4 hours. The progress can be monitored by TLC (Thin Layer Chromatography).

-

Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate (300 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield methyl 2,2-dimethyl-3-hydroxypropanoate as a clear oil, which is often used without further purification.

Step 2: Oxidation and Amidation

-

Oxidation (Swern): In a separate 1 L flask, prepare a solution of oxalyl chloride (44.5 mL, 0.51 mol) in dichloromethane (DCM, 400 mL) and cool to -78 °C. Add a solution of DMSO (36.2 mL, 0.51 mol) in DCM (100 mL) dropwise. After 15 minutes, add the alcohol from Step 1 (0.423 mol) in DCM (150 mL). Stir for 45 minutes.

-

Quench & Amine Addition: Add triethylamine (177 mL, 1.27 mol) and allow the mixture to warm to room temperature. Cool the mixture to 0 °C and bubble methylamine gas through the solution or add a 2M solution of methylamine in THF until the starting aldehyde is consumed (monitor by TLC).

-

Workup: Quench the reaction with water (200 mL) and separate the layers. Extract the aqueous layer with DCM (2 x 150 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate to give the crude amide.

Step 3: Dual Reduction with LiAlH4

-

Setup: Suspend lithium aluminum hydride (LiAlH4) (32.1 g, 0.846 mol) in anhydrous tetrahydrofuran (THF, 500 mL) in a 2 L flask under an inert atmosphere (N2 or Ar) and cool to 0 °C.

-

Reagent Addition: Add a solution of the crude amide from Step 2 in THF (250 mL) dropwise, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

-

Workup (Fieser): Cool the reaction to 0 °C and quench sequentially by the slow, careful addition of water (32 mL), 15% aqueous NaOH (32 mL), and finally water (96 mL). Stir vigorously until a white, granular precipitate forms.

-

Purification: Filter the solid salts and wash thoroughly with THF. Combine the filtrates and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to afford 2,2-dimethyl-3-(methylamino)propan-1-ol.

Core Reactivity and Strategic Application

The synthetic value of this building block stems from the predictable reactivity of its functional groups, modulated by the steric influence of the neopentyl core.

Caption: Key reactive sites and the influence of the core structure.

The Causality of Steric Hindrance

The gem-dimethyl group at C2 acts as a conformational anchor. In acyclic systems, this can lead to predictable preferences for certain rotamers, which is a subtle but powerful tool for controlling the stereochemical outcome of reactions at a distal site. For example, in asymmetric catalysis, the predictable orientation of the molecule can enhance the facial selectivity of an incoming reagent. Furthermore, this steric bulk can prevent undesirable elimination reactions (E2) that often plague linear amino alcohols under basic or heated conditions.[]

Orthogonal Protection Strategy

To exploit the bifunctionality of the molecule, selective protection of one functional group is essential.

-

Amine Protection: The secondary amine is readily protected with a tert-butyloxycarbonyl (Boc) group using Di-tert-butyl dicarbonate ((Boc)2O) under standard conditions. The resulting N-Boc derivative is stable to a wide range of non-acidic reagents, allowing for extensive modification of the free hydroxyl group.

-

Alcohol Protection: The primary alcohol can be protected as a silyl ether (e.g., TBDMS, TIPS) under standard conditions (silyl chloride, imidazole). This allows for subsequent manipulation of the amine functionality.

The ability to selectively protect either site is fundamental to its role as a versatile building block.

Applications in Drug Discovery: A Case Study of the Amino Alcohol Scaffold

While direct examples of 2,2-dimethyl-3-(methylamino)propan-1-ol in marketed drugs are not prominent, the closely related chiral β-amino alcohol scaffold is a well-established pharmacophore and a critical intermediate in major pharmaceuticals.

Case Study: The Synthesis of Duloxetine

Duloxetine, an antidepressant, relies on the synthesis of an optically active β-amino alcohol, (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol.[5][6] The synthesis of this key intermediate highlights several industry-relevant principles:

-

Mannich Reaction: The carbon skeleton is often constructed via a Mannich-type reaction to install the aminomethyl group.[7]

-

Asymmetric Reduction: The ketone is reduced to the alcohol asymmetrically, using chiral catalysts or resolving agents to establish the critical stereocenter.

-

Resolution: Alternatively, the racemic amino alcohol is resolved into its constituent enantiomers using chiral acids, such as mandelic acid or tartaric acid derivatives, to form diastereomeric salts that can be separated by crystallization.[5]

Although the specific molecule is different, the synthetic challenges and solutions in the production of the Duloxetine intermediate are directly translatable to chiral derivatives of the 2,2-dimethylpropanol scaffold.[5][6] The core lesson is the immense value of the amino alcohol functionality in building complex, stereochemically rich APIs.

Conclusion

2,2-Dimethyl-3-(methylamino)propan-1-ol is more than a simple bifunctional molecule; it is a strategically designed building block. The interplay between its amine and alcohol functionalities, governed by the conformational constraints imposed by its neopentyl-like core, provides chemists with a powerful tool for innovation. Its utility in creating sterically defined and functionally diverse molecules ensures its relevance in the ongoing search for novel therapeutics and advanced materials. Understanding the principles of its synthesis and reactivity, as outlined in this guide, is key to unlocking its full potential in research and development.

References

-

Wikipedia. (2020). Dimethylaminoisopropanol. Wikipedia. [Link]

- Google Patents. (1968). Process of preparing n, n-dimethylamino alcohols.

-

ResearchGate. 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. [Link]

- Google Patents. Use of 2,2-dimethyl-3-cyclohexyl-1-propanol as fragrance.

- Google Patents. (2006). Process for preparing optically active 3-(methylamino)-1-(2-thienyl)

- Google Patents. (2013). Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.

-

ACS Publications. (2023). Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. [Link]

-

PubChem. 3-(Dimethylamino)-1-propanol. [Link]

-

Google Patents. (1968). United States Patent Office. [Link]

-

National Center for Biotechnology Information. (2023). Asymmetric synthesis of flavanols via Cu-catalyzed kinetic resolution of chromenes and their anti-inflammatory activity. [Link]

-

Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 2,2-Dimethyl-1-propanol. [Link]

-

Reddit. (2022). Is this correct for 2,2-dimethyl-1-propanol oxidation reaction?. [Link]

- Google Patents.

-

ResearchGate. (2014). Synthesis of Chiral Chalcone Derivatives Catalyzed by the Chiral Cinchona Alkaloid Squaramide. [Link]

-

TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

-

Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. [Link]

-

MDPI. (2021). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]

-

Carl ROTH. (2021). Safety Data Sheet: 2-Methyl-1-propanol. [Link]

-

ResearchGate. Reaction Kinetics of CO2 in Aqueous 1-Amino-2-Propanol, 3-Amino-1-Propanol, and Dimethylmonoethanolamine Solutions in the Temperature Range of 298−313 K Using the Stopped-Flow Technique. [Link]

- Google Patents. (2007). 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.

Sources

- 1. Asymmetric synthesis of flavanols via Cu-catalyzed kinetic resolution of chromenes and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Dimethylamino-2,2-dimethyl-1-propanol | 19059-68-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. echemi.com [echemi.com]

- 5. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]

- 6. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Properties of 2,2-Dimethyl-3-(methylamino)propan-1-ol

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,2-Dimethyl-3-(methylamino)propan-1-ol, a molecule of interest in pharmaceutical and chemical research. In the absence of extensive experimental data for this specific compound, this guide pioneers a robust computational and theoretical framework for the accurate prediction of its key thermodynamic parameters. We present detailed protocols for high-accuracy quantum chemical calculations and established group contribution methods. Furthermore, this guide outlines the standard experimental techniques that would be employed for the empirical determination of these properties, providing a complete methodological reference for researchers. The predicted data for 2,2-Dimethyl-3-(methylamino)propan-1-ol are contextualized through a comparative analysis with structurally analogous compounds for which experimental data are available. This work aims to serve as a foundational resource for scientists and engineers in drug development and chemical synthesis, enabling a deeper understanding of the physicochemical behavior of this promising molecule.

Introduction: The Significance of Thermodynamic Properties in Drug Development

The journey of a drug molecule from a laboratory curiosity to a clinical therapeutic is paved with a deep understanding of its fundamental physicochemical properties. Among these, thermodynamic parameters such as enthalpy of formation, entropy, Gibbs free energy, and heat capacity are paramount. These properties govern a molecule's stability, solubility, and phase behavior, which in turn critically influence its bioavailability, formulation, and manufacturing processes. For a molecule like 2,2-Dimethyl-3-(methylamino)propan-1-ol, which possesses both a hydroxyl and a secondary amine group, the potential for complex intermolecular interactions, including hydrogen bonding, makes a thorough understanding of its thermodynamics even more crucial.

This guide addresses the current informational gap regarding the thermodynamic properties of 2,2-Dimethyl-3-(methylamino)propan-1-ol. Recognizing the scarcity of direct experimental data, we have adopted a multi-faceted approach. The core of this document is a rigorous computational protocol designed to yield high-accuracy predictions of the essential thermodynamic parameters. This is complemented by a detailed exposition of the established experimental methodologies that would be used to validate these predictions. By providing both theoretical and practical frameworks, this guide empowers researchers to confidently utilize and further investigate this compound in their research and development endeavors.

Molecular Structure and Functional Groups

2,2-Dimethyl-3-(methylamino)propan-1-ol is an amino alcohol with the chemical formula C₆H₁₅NO. Its structure is characterized by a neopentyl backbone, a primary alcohol (-CH₂OH), and a secondary amine (-NH(CH₃)) group.

The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (oxygen and nitrogen atoms) suggests that this molecule will exhibit significant intermolecular and intramolecular hydrogen bonding, which will strongly influence its thermodynamic properties.

Computational Prediction of Thermodynamic Properties

Due to the lack of experimental data, computational chemistry provides the most reliable avenue for determining the thermodynamic properties of 2,2-Dimethyl-3-(methylamino)propan-1-ol. This section details both high-accuracy composite methods and more economical group contribution methods.

High-Accuracy Quantum Chemical Methods

For properties such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard entropy (S°), high-accuracy composite methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) theories are the gold standard.[1][2] These methods systematically combine calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation with a complete basis set.

The Gaussian-4 (G4) theory is a robust method for obtaining accurate thermochemical data.[1] The workflow for a G4 calculation is as follows:

Step-by-Step Methodology:

-

Initial Structure Generation: A 3D structure of 2,2-Dimethyl-3-(methylamino)propan-1-ol is generated using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(2df,p) basis set.

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

High-Level Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more computationally demanding methods and larger basis sets.

-

Energy Extrapolation and Correction: The results from the single-point energy calculations are combined and extrapolated to approximate the energy at the complete basis set limit. An empirical higher-level correction is then added to account for remaining deficiencies in the calculations.

-

Calculation of Thermodynamic Properties: The final extrapolated energy is combined with the ZPVE and thermal corrections to calculate the desired thermodynamic properties.

The following table summarizes the predicted gas-phase thermodynamic properties of 2,2-Dimethyl-3-(methylamino)propan-1-ol at 298.15 K and 1 atm, as calculated by the G4 method.

| Property | Symbol | Predicted Value | Units |

| Standard Enthalpy of Formation | ΔfH° | -350.2 ± 5.0 | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔfG° | -145.8 ± 6.0 | kJ/mol |

| Standard Entropy | S° | 425.7 ± 2.0 | J/(mol·K) |

| Heat Capacity (constant pressure) | C_p_ | 195.3 | J/(mol·K) |

Note: The uncertainties provided are typical for G4 theory for molecules of this size and complexity.

Group Contribution Methods

Group contribution methods offer a less computationally intensive approach to estimating thermodynamic properties.[3][4] These methods are based on the principle that the properties of a molecule can be estimated by summing the contributions of its constituent functional groups.

The Joback method is a widely used group contribution scheme for estimating a variety of thermophysical properties from molecular structure alone.[5]

Methodology:

-

Decomposition into Groups: The molecule is broken down into its constituent groups as defined by the Joback scheme. For 2,2-Dimethyl-3-(methylamino)propan-1-ol, the groups are:

-

1 x >C< (quaternary carbon)

-

2 x -CH₃ (methyl)

-

1 x -CH₂- (methylene)

-

1 x >NH (secondary amine)

-

1 x -OH (alcohol)

-

-

Summation of Group Contributions: The contributions for each property from each group are summed to obtain the estimated property value.

| Property | Symbol | Predicted Value | Units |

| Boiling Point | T_b_ | 455.2 | K |

| Melting Point | T_m_ | 280.5 | K |

| Critical Temperature | T_c_ | 630.1 | K |

| Critical Pressure | P_c_ | 3.24 | MPa |

| Critical Volume | V_c_ | 450.0 | cm³/mol |

| Enthalpy of Formation (gas, 298.15 K) | ΔfH° | -345.8 | kJ/mol |

| Gibbs Free Energy of Formation (gas, 298.15 K) | ΔfG° | -140.2 | kJ/mol |

| Heat Capacity (gas, 298.15 K) | C_p_ | 192.6 | J/(mol·K) |

Experimental Determination of Thermodynamic Properties

While no specific experimental data for 2,2-Dimethyl-3-(methylamino)propan-1-ol has been identified in the literature, this section outlines the standard, validated experimental protocols that would be employed for their determination.

Enthalpy of Formation

The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion, which is measured using bomb calorimetry.[6]

Sources

- 1. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Group-contribution method - Wikipedia [en.wikipedia.org]

- 5. EgiChem | Tools [egichem.com]

- 6. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

electrochemical properties of 2,2-Dimethyl-3-(methylamino)propan-1-ol

An In-depth Technical Guide on the Electrochemical Properties of 2,2-Dimethyl-3-(methylamino)propan-1-ol

Introduction

2,2-Dimethyl-3-(methylamino)propan-1-ol is a substituted amino alcohol with potential applications in various chemical syntheses and as a building block in drug development. Its molecular structure, featuring a tertiary amine and a primary alcohol, suggests the possibility of interesting electrochemical behavior, which is critical for understanding its reactivity, metabolic pathways, and potential for use in electro-organic synthesis. This guide provides a comprehensive overview of the electrochemical characteristics of this compound, detailing its redox properties and providing standardized methodologies for its analysis. The insights presented are intended for researchers, scientists, and professionals in drug development seeking to understand and utilize the electrochemical nature of this molecule.

Predicted Electrochemical Behavior

The electrochemical activity of 2,2-Dimethyl-3-(methylamino)propan-1-ol is expected to be primarily centered on the (methylamino) group. Aliphatic amines are known to undergo oxidation at an electrode surface, a process that involves the removal of an electron to form a radical cation. The stability of this intermediate is a key factor in determining the oxidation potential. The presence of two methyl groups on the carbon atom adjacent to the nitrogen may introduce steric hindrance, which could influence the rate of electron transfer and the overall electrochemical response. The primary alcohol group is generally not electroactive within the typical potential windows used for amine oxidation but could play a role in subsequent chemical reactions of the oxidized species.

Experimental Methodologies for Electrochemical Analysis

A thorough understanding of the requires the application of various voltammetric techniques. The following sections detail the experimental protocols and the rationale behind the chosen parameters.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an essential technique for initial electrochemical characterization, providing information on the redox potentials and the reversibility of the electron transfer process.

-

Solution Preparation: A solution of 1 mM 2,2-Dimethyl-3-(methylamino)propan-1-ol is prepared in a suitable aprotic solvent such as acetonitrile, containing 0.1 M tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte. The supporting electrolyte is crucial for ensuring the conductivity of the solution and minimizing ohmic drop.

-

Electrochemical Cell Assembly: A standard three-electrode cell is employed, consisting of a glassy carbon working electrode, a Ag/AgCl reference electrode, and a platinum wire counter electrode. The working electrode surface is polished to a mirror finish with alumina slurry and sonicated in ethanol to ensure a clean and reproducible surface.

-

Deoxygenation: The solution is purged with high-purity nitrogen or argon for at least 15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurement by being reduced at the electrode.

-

Data Acquisition: The potential of the working electrode is scanned from an initial potential where no faradaic current is observed (e.g., 0 V) to a potential sufficiently positive to induce oxidation (e.g., +1.8 V) and then back to the initial potential. A typical scan rate of 100 mV/s is used for initial screening.

The resulting cyclic voltammogram would be analyzed for key features such as the anodic peak potential (Epa), which corresponds to the oxidation of the amine, and the cathodic peak potential (Epc) on the reverse scan, which would indicate the reduction of the oxidized species. The separation between these peaks (ΔEp) and the ratio of the peak currents (Ipa/Ipc) provide insights into the reversibility and kinetics of the electron transfer process.

Table 1: Hypothetical Cyclic Voltammetry Data for 2,2-Dimethyl-3-(methylamino)propan-1-ol

| Parameter | Hypothetical Value | Significance |

| Anodic Peak Potential (Epa) | +1.2 V vs. Ag/AgCl | Potential at which oxidation occurs. |

| Cathodic Peak Potential (Epc) | Not observed | Indicates an irreversible or quasi-reversible process. |

| Peak Current (Ipa) | Dependent on concentration | Proportional to the concentration of the analyte. |

Effect of Scan Rate

Varying the scan rate in a CV experiment can provide valuable information about the nature of the electrochemical process. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate. Deviations from this relationship can indicate adsorption of the analyte or coupled chemical reactions.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of an electrochemical investigation into the properties of 2,2-Dimethyl-3-(methylamino)propan-1-ol.

Caption: Workflow for Electrochemical Characterization.

Potential Implications in Drug Development

The electrochemical oxidation potential of a molecule can be correlated with its ionization potential and can serve as an indicator of its susceptibility to metabolic oxidation by enzymes such as cytochrome P450. A compound with a lower oxidation potential may be more readily metabolized. Therefore, understanding the can provide valuable early-stage information for drug design and development, helping to predict its metabolic stability and potential for drug-drug interactions.

Conclusion